1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine
- 1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ethanol
Uniqueness
1-(2,6-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H27N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H27N3O2/c1-16-6-5-7-17(2)20(16)25-15-18(24)14-22-10-12-23(13-11-22)19-8-3-4-9-21-19/h3-9,18,24H,10-15H2,1-2H3 |
InChI Key |
YGDYXSFIXQOAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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